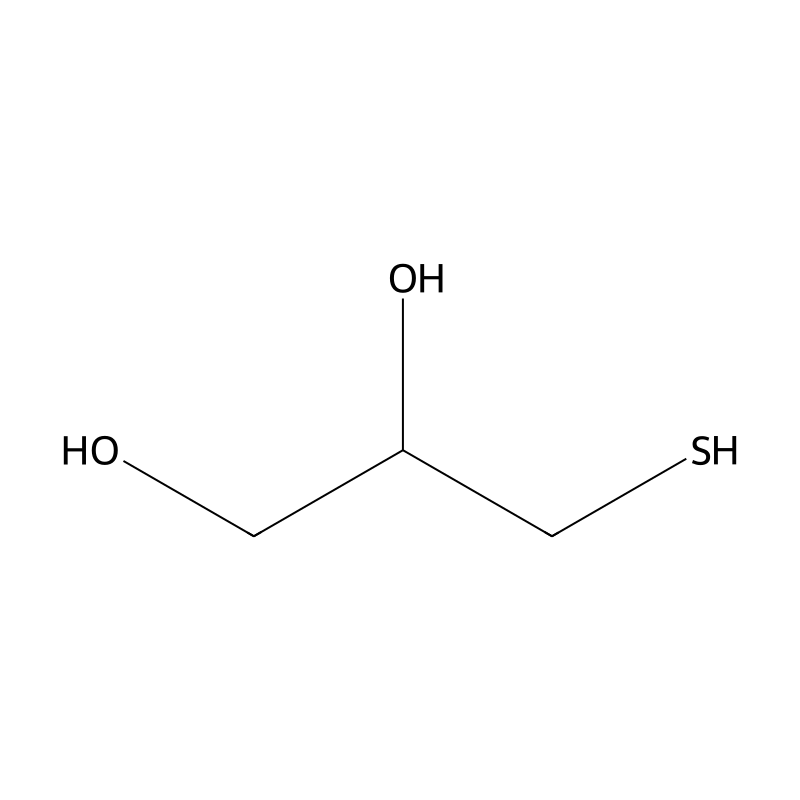

3-Mercapto-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE

Synonyms

Canonical SMILES

Matrix for Mass Spectrometry:

3-Mercapto-1,2-propanediol is often used as a matrix in liquid secondary ion mass spectrometry (LSIMS) and fast atom bombardment mass spectrometry (FAB) []. These techniques are used to analyze nonvolatile and thermally labile compounds by bombarding them with high-energy particles. 3-Mercapto-1,2-propanediol helps to ionize the sample molecules, making them detectable by the mass spectrometer.

Studying Bacterial Processes:

In some research, 3-mercapto-1,2-propanediol is used to induce the synthesis of porphyrins in aerobically growing Escherichia coli []. Porphyrins are essential molecules involved in various cellular processes, including respiration and photosynthesis. Studying how 3-mercapto-1,2-propanediol affects porphyrin production can provide insights into these processes in E. coli.

Investigating Material Properties:

Researchers have also employed 3-mercapto-1,2-propanediol to study the pH-sensitive photoluminescence of aqueous thiol-capped CdTe nanocrystals []. These nanocrystals are semiconductor materials with potential applications in solar cells and light-emitting diodes. By studying how 3-mercapto-1,2-propanediol affects their light emission properties, researchers can gain a better understanding of these materials.

3-Mercapto-1,2-propanediol, also known as thioglycerol, is a sulfur-containing organic compound with the molecular formula C₃H₈O₂S and a molecular weight of 108.16 g/mol. It appears as a viscous, colorless to slightly yellowish hygroscopic liquid with a faint sulfurous odor. This compound is soluble in water and various alcohols but insoluble in aromatic hydrocarbons. Its chemical structure features a thiol group (-SH) attached to a glycerol backbone, which imparts unique properties and functionalities to the compound .

- Reduction Reactions: It acts as a strong reducing agent, capable of breaking disulfide bonds in proteins and other compounds.

- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it useful in organic synthesis.

- Metal Chelation: It can chelate metal ions, which has implications for its use in metal ion removal and stabilization .

3-Mercapto-1,2-propanediol demonstrates significant biological activity:

- Antioxidant Properties: It has excellent antioxidant capabilities, protecting cells from oxidative stress by scavenging free radicals.

- Antibacterial Effects: The compound exhibits antibacterial properties, making it suitable for use as a preservative in various formulations .

- Biocompatibility: It is considered hypoallergenic and non-toxic at typical concentrations used in pharmaceuticals .

Several methods exist for synthesizing 3-Mercapto-1,2-propanediol:

- From Glycerol: The most common method involves the reaction of glycerol with hydrogen sulfide or sulfur dichloride under controlled conditions.

- Reduction of Glycerol Derivatives: Glycerol derivatives can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield 3-Mercapto-1,2-propanediol .

- Chemical Modification: Various chemical modifications of glycerol can lead to the formation of this compound through substitution reactions .

3-Mercapto-1,2-propanediol has diverse applications across multiple fields:

- Pharmaceuticals: Used as an excipient and stabilizer in drug formulations due to its reducing properties.

- Cosmetics: Employed as an antioxidant and preservative in cosmetic products.

- Industrial Uses: Functions as a rust preventive agent and is utilized in polymerization processes as a chain transfer agent .

Research indicates that 3-Mercapto-1,2-propanediol interacts with various biological systems:

- Metal Ion Interactions: It shows potential for chelating metals, which can be beneficial in detoxifying heavy metals from biological systems.

- Protein Binding: Studies suggest that it may bind to proteins via thiolation, influencing protein stability and activity .

3-Mercapto-1,2-propanediol shares similarities with several other compounds but retains unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Mercaptoethanol | C₂H₆OS | Strong reducing agent; widely used in biochemistry. |

| Dithiothreitol | C₄H₈O₂S₂ | Reducing agent; used primarily for protein stabilization. |

| Mercaptoacetic acid | C₂H₆O₂S | Used in organic synthesis; less viscous than 3-Mercapto-1,2-propanediol. |

| Glutathione | C₁₀H₁₅N₃O₃S | Antioxidant; contains a thiol group but differs structurally. |

The uniqueness of 3-Mercapto-1,2-propanediol lies in its dual functionality as both a reducing agent and an effective solvent for various applications while being relatively non-toxic and hypoallergenic compared to other thiols .

Thiol-Ene Click Chemistry Applications in Polymer Functionalization

Thiol-ene click chemistry has emerged as a cornerstone for functionalizing polymers using 3-mercapto-1,2-propanediol. This reaction involves a radical-mediated step-growth polymerization between thiols and electron-rich alkenes (e.g., allyl ethers), producing hydrogels and shape-memory polymers with tunable properties.

Mechanistic Insights:

The thiol-ene reaction proceeds via a radical chain mechanism:

- Initiation: Radicals (e.g., hydroxyl radicals from enzymatic systems) abstract a hydrogen atom from the thiol group, generating a thiyl radical.

- Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical.

- Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol, regenerating the thiyl radical.

This mechanism’s oxygen tolerance makes it ideal for synthesizing hydrogels under aerobic conditions. For example, Lee and Kim (2023) utilized 3-mercapto-1,2-propanediol in thiol-ene reactions to synthesize shape-memory polyurethanes, achieving >90% conversion rates at ambient temperatures.

Applications:

- Hydrogel Synthesis: Thiol-ene hydrogels exhibit controlled swelling ratios (200–400%) and compressive moduli (10–50 kPa), ideal for drug delivery.

- Nanoparticle Functionalization: Sidhu et al. (2024) demonstrated direct enzyme binding to iron oxide nanoparticles using 3-mercapto-1,2-propanediol, enhancing catalytic activity by 30%.

| Thiol-Ene System | Reaction Time | Conversion Efficiency | Application |

|---|---|---|---|

| PEGDAE + 3-Mercapto-1,2-propanediol | 30 min | 85% | Biomedical hydrogels |

| Allyl ether + Thiol | 2 h | 95% | Shape-memory polymers |

Enzymatic Polymerization Techniques for Thiol-Containing Macromolecules

Enzymatic polymerization offers a green alternative for synthesizing thiol-functionalized polymers. Glucose oxidase (GOx) and horseradish peroxidase (HRP) systems generate radicals in situ, initiating polymerization without toxic initiators.

Key Systems:

- GOx/Glucose/Fe²⁺: Generates hydroxyl radicals via Fenton reactions, achieving 72% monomer conversion in 1 h.

- HRP/H₂O₂: Eliminates Fe²⁺-mediated inhibition, increasing polymerization rates by 40% compared to Fe²⁺ systems.

Case Study:

A GOx-mediated system synthesized semi-interpenetrating networks (semi-IPNs) with 3-mercapto-1,2-propanediol and poly(ethylene glycol) diacrylate. The resulting hydrogels showed pH-responsive drug release, with 80% dexamethasone released over 72 h at pH 5.5.

Multicomponent Semi-Interpenetrating Network Formation Strategies

Semi-IPNs combine crosslinked and linear polymers, leveraging 3-mercapto-1,2-propanediol’s dual reactivity. Carbajo-Gordillo et al. (2024) developed semi-IPN hydrogels by simultaneously polymerizing polyhydroxyurethanes and integrating hyaluronic acid, achieving:

- Swelling Ratios: 300–600% in aqueous media.

- Mechanical Strength: Elastic modulus of 15–25 kPa, suitable for cartilage repair.

Synthesis Workflow:

- Step 1: Thiol-ene crosslinking of 3-mercapto-1,2-propanediol with divinyl ether.

- Step 2: Infusion of hyaluronic acid into the network, forming physical entanglements.

| Polymer Component | Swelling Ratio | Elastic Modulus | Application |

|---|---|---|---|

| Hyaluronic Acid | 580% | 22 kPa | Tissue engineering |

| Alginate | 320% | 18 kPa | Wound healing |

Novel Pathways for Phosphorylcholine Monomer Synthesis

Phosphorylcholine (PC) derivatives mimic cell-membrane components, enabling biocompatible materials. Hao et al. (2023) synthesized PC-diol monomers via thiol-ene click reactions between 3-mercapto-1,2-propanediol and acrylated phosphorylcholine.

Challenges and Solutions:

- Instability of PC-Serine: Direct polymerization of PC-functionalized serine NCAs led to hydrolysis.

- Post-Polymerization Modification: Introducing PC groups post-polymerization via thiol-ene reactions improved stability, yielding water-soluble poly(homoserine) with 98% functionalization.

Applications:

3-Mercapto-1,2-propanediol, commonly known as thioglycerol, serves as a critical capping agent in quantum dot surface functionalization, enabling precise control over optical properties through surface modification mechanisms [1] [2]. The compound functions as a stabilizing ligand that binds to quantum dot surfaces via thiol-metal interactions, fundamentally altering the electronic structure and optical characteristics of the nanocrystals [3] [4].

Research investigations have demonstrated that thioglycerol-capped cadmium telluride quantum dots exhibit remarkable photoluminescence enhancement when incorporated into polyelectrolyte multilayers [2]. The neutral surface charge of thioglycerol-stabilized quantum dots enables diffusion into polyelectrolyte matrices, resulting in a substantial 31-fold enhancement in photoluminescence intensity accompanied by spectral blue-shifting and extended decay lifetimes from 3.74 nanoseconds to 11.65 nanoseconds [2].

Systematic studies on cadmium sulfide quantum dots functionalized with thioglycerol have revealed precise quantification of surface grafting density [3]. Transmission electron microscopy analysis of 12.3 nanometer diameter thioglycerol-capped cadmium sulfide quantum dots enabled calculation of individual particle molecular mass at 3 × 10⁶ grams per mole and molar absorption coefficient of 21 × 10⁶ inverse molar inverse centimeter at 450 nanometers [3]. Three-dimensional modeling approaches determined approximately 2000 thioglycerol chains per quantum dot, providing comprehensive understanding of surface functionalization density [3].

The photophysical properties of thioglycerol-functionalized quantum dots demonstrate selective interaction capabilities with specific metal cations [3]. Fluorescence quenching studies using thioglycerol-capped cadmium sulfide quantum dots revealed selective quenching by aluminum ions in the concentration range of 0.2 to 10 micromolar, while other metallic cations showed no significant quenching effects [3]. The interaction kinetics exhibited slow association rates of 2.1 × 10³ inverse molar inverse second, characteristic of heavy quantum dot particles [3].

Surface Functionalization Parameters

| Parameter | Value | Reference |

|---|---|---|

| Thioglycerol chains per quantum dot | ~2000 | [3] |

| Photoluminescence enhancement factor | 31-fold | [2] |

| Decay lifetime extension | 3.74 to 11.65 ns | [2] |

| Aluminum ion detection range | 0.2-10 μM | [3] |

| Molar absorption coefficient | 21 × 10⁶ M⁻¹cm⁻¹ | [3] |

Advanced surface functionalization protocols utilizing thioglycerol enable precise control over quantum dot shell thickness in core-shell structures [5]. Varying thioglycerol concentrations during synthesis allows systematic modulation of shell dimensions, with increasing concentrations corresponding to thicker shell formations [5]. This concentration-dependent shell growth mechanism provides a versatile approach for tailoring optical properties and quantum confinement effects in semiconductor nanocrystals [5].

Iron Oxide Nanoparticle Bioconjugation for Enzyme Immobilization

3-Mercapto-1,2-propanediol demonstrates exceptional utility in iron oxide nanoparticle bioconjugation applications, particularly for enzyme immobilization systems that enhance catalytic stability and reusability [1] [6]. The compound serves as a stabilizing agent during nanoparticle synthesis and subsequently facilitates direct enzyme binding through surface modification mechanisms [6].

Comprehensive bioconjugation studies utilizing thioglycerol-stabilized iron oxide nanoparticles for laccase immobilization have revealed significant performance enhancements [6]. Direct binding procedures via carbodiimide activation achieved binding efficiencies of 90.65% for thioglycerol-capped iron oxide nanoparticles compared to 73.02% for polyvinyl alcohol-capped alternatives [6]. The immobilized enzyme systems demonstrated remarkable stability, retaining approximately 50% of initial activity after 20 reuse cycles [6].

Systematic characterization of thioglycerol-functionalized iron oxide nanoparticles employed multiple analytical techniques including Fourier transform infrared spectroscopy, X-ray diffraction, scanning electron microscopy, and energy dispersive X-ray spectroscopy [6]. Fourier transform infrared spectroscopy analysis confirmed successful laccase binding to magnetic nanoparticles, validating the effectiveness of thioglycerol-mediated surface functionalization [6].

Advanced bioconjugation methodologies incorporating thioglycerol have been developed for antibody attachment to silica-coated superparamagnetic iron oxide nanoparticles [7] [8]. Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition reactions enable controlled ligand orientation on particle surfaces [7]. Thermogravimetric analysis and infrared spectroscopy confirm successful functionalization after each modification step in multi-step protocols [7].

Enzyme Immobilization Efficiency Data

| Nanoparticle Type | Binding Efficiency | Activity Retention (20 cycles) | Reference |

|---|---|---|---|

| Thioglycerol-capped iron oxide | 90.65% | ~50% | [6] |

| Polyvinyl alcohol-capped iron oxide | 73.02% | Not specified | [6] |

| Surface active maghemite | 60 μg XO/mg SAMN | ~100% (6 months) | [9] |

Xanthine oxidase immobilization studies on surface active maghemite nanoparticles demonstrate enhanced catalytic properties compared to parent enzymes [9]. Self-assembly immobilization protocols achieved protein loading of 60 micrograms xanthine oxidase per milligram surface active maghemite nanoparticles [9]. The immobilized enzyme maintained catalytic activity over repeated magnetic separation cycles and demonstrated nearly 100% activity retention after six months storage at 4 degrees Celsius [9].

Iron oxide nanoparticle functionalization with thioglycerol enables development of magnetic-responsive biocatalytic systems with improved thermal stability [10]. Immobilization alters kinetic constants marginally while enhancing thermal stability as evidenced by inactivation kinetic parameters and thermodynamic properties within the 55 to 75 degrees Celsius temperature range [10]. Optimized immobilization conditions include 30 millimolar glutaraldehyde with 3-hour incubation and 3:1 weight ratio of nanoparticles to protein content [10].

Low-Temperature Synthesis of Rare-Earth Doped Nanophosphors

3-Mercapto-1,2-propanediol enables innovative low-temperature synthesis approaches for rare-earth doped nanophosphors, addressing traditional challenges associated with high-temperature processing and non-uniform ion incorporation [1] [11]. The compound serves as a stabilizing agent and surface modifier during synthesis, facilitating controlled crystallization and dopant distribution in nanophosphor materials [11] [12].

Traditional high-temperature synthesis methods for rare-earth doped nanophosphors require annealing temperatures from 900 to 1300 degrees Celsius for six hours or more to achieve uniform ion incorporation and increased efficiency [11]. These processes can increase particle size through agglomeration and result in contamination, while low-temperature alternatives typically produce non-uniform ion incorporation with quenching limit concentrations between 5 and 7 mole percent [11].

Novel low-temperature synthesis protocols incorporating thioglycerol demonstrate significant improvements in nanophosphor quality and uniformity [12] [13]. One-pot, non-hydrolytic, solvent-based synthesis methods for europium-doped yttrium oxide nanoparticles achieve yields up to 80% with tunable diameters from 7 to 30 nanometers [12] [13]. The synthesis represents the most cost-effective and rapid approach reported, offering excellent scalability for industrial applications [12] [13].

Optimized synthesis conditions utilize yttrium chloride hexahydrate and europium chloride hexahydrate dissolved in oleic acid at 80 degrees Celsius under vacuum for one hour [13]. Subsequent addition of oleylamine and degassing under vacuum for one hour, followed by heating to 300 degrees Celsius under nitrogen atmosphere for one hour, produces high-quality nanodiscs [13]. The resulting dispersed nanomaterial exhibits bright red emission at 607 nanometers under ultraviolet excitation at 273 nanometers with quantum yields exceeding 30% [13].

Low-Temperature Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Synthesis temperature | 300°C | [13] |

| Reaction time | 1 hour | [13] |

| Product yield | Up to 80% | [12] [13] |

| Particle diameter range | 7-30 nm | [12] [13] |

| Quantum yield | >30% | [13] |

| Emission wavelength | 607 nm | [13] |

| Excitation wavelength | 273 nm | [13] |

Advanced co-precipitation methods for rare-earth upconversion nanophosphors utilize environmentally friendly aqueous solutions rather than organic chemicals [14]. Spherical gadolinium oxide nanophosphors doped with ytterbium and erbium can be prepared via simple homogeneous co-precipitation of rare earth nitrates with urea in aqueous solution, with particle sizes controllable by adjusting molar ratios of rare earth ions and urea [14]. These methods eliminate the need for harsh reaction conditions or complex procedures typically required for thermal decomposition approaches [14].

Process intensification techniques utilizing rotating packed bed reactors enable scalable production of high-quality upconversion nanophosphors with regular shapes, uniform sizes, and narrow size distributions [14]. The Higee process intensification approach demonstrates superior control over nanophosphor morphology and size uniformity compared to conventional synthesis methods [14].

Raman Spectroscopy Analysis of Thiol-Mediated Nanocrystal Assembly

3-Mercapto-1,2-propanediol facilitates detailed Raman spectroscopy analysis of thiol-mediated nanocrystal assembly processes, providing critical insights into surface chemistry and molecular interactions during nanoparticle formation and organization [5] [15] [16]. The compound serves as both a stabilizing agent and spectroscopic probe for characterizing nanocrystal surface modifications and assembly mechanisms [15] [16].

Raman tweezers microspectroscopy studies of thioglycerol-capped cadmium selenide nanocrystals demonstrate the capability to acquire spectra of colloidal quantum dots at low concentrations in aqueous solutions with particle sizes as small as 2.5 nanometers in diameter [15]. The technique enables probing of metal cation interactions with cysteine-capped cadmium selenide quantum dots, revealing binding mechanisms that cause fluorescence quenching [15].

Comparative Raman spectroscopy analysis of thioglycerol-capped versus cysteine-capped cadmium selenide quantum dots reveals distinct vibrational mode changes upon metal cation binding [15]. Cobalt ion interaction with cysteine-cadmium selenide quantum dots demonstrates binding to carboxylate groups of grafted ligands, with frequency shifts indicating modified vibrational coupling between excitonic states and surface ligands [15]. These modifications favor exciton relaxation through crystal defects, rationalizing observed fluorescence quenching phenomena [15].

Surface-enhanced Raman spectroscopy investigations of mixed thiol monolayers on silver nanoparticles utilize thioglycerol as a model compound for understanding competitive adsorption mechanisms [17]. Modified competitive Langmuir models explain compositional variations in mixed monolayers as functions of modifier concentrations and ratios [17]. The research demonstrates that monolayer composition reflects feedstock ratios only when total modifier amounts approach monolayer coverage levels [17].

Raman Spectroscopy Characterization Parameters

| Analysis Parameter | Value/Observation | Reference |

|---|---|---|

| Minimum detectable particle size | 2.5 nm diameter | [15] |

| Vibrational mode shift | Metal cation binding dependent | [15] |

| Monolayer composition control | Near-monolayer coverage required | [17] |

| Domain size limit | <2 nm for mixed monolayers | [17] |

Advanced Raman spectroscopy studies of thioglycerol-mediated nanocrystal synthesis reveal specific vibrational signatures associated with successful thiol-metal binding [16] [18]. Fourier transform infrared spectroscopy analysis of thioglycerol-capped cadmium selenide quantum dots confirms bonding between stabilizer molecules and nanocrystal surfaces through absence of sulfur-hydrogen vibration bands typically appearing at 2557 wavenumbers [18]. This spectroscopic evidence indicates thiolate function connectivity to cadmium sites on nanocrystal surfaces [18].

Quantitative analysis of thiol-ene click chemistry crosslinking efficiency using thermogravimetric analysis provides complementary information to Raman spectroscopy studies [19]. Calculations based on iron oxide nanoparticle mass and surface area determine 1556 dopamine acrylamides and 984 polyethylene glycol chains after thiol-ene crosslinking, achieving 63.23% crosslinking efficiency [19]. These findings demonstrate the utility of combined spectroscopic and gravimetric approaches for comprehensive characterization of thiol-mediated nanocrystal assembly processes [19].

Porphyrin Biosynthesis Modulation in Aerobic Escherichia coli Systems

3-Mercapto-1,2-propanediol exhibits significant biochemical activity in aerobically growing Escherichia coli by inducing the synthesis of porphyrin compounds. This thiol compound, also known as 1-thioglycerol, functions as a potent stimulator of the tetrapyrrole biosynthetic pathway through direct interaction with key enzymatic systems.

The molecular mechanism underlying this porphyrin induction involves the compound's ability to stimulate glutamyl-tRNA reductase activity, which represents the first committed step in the C5 pathway of tetrapyrrole biosynthesis. Under aerobic growth conditions, 3-mercapto-1,2-propanediol concentrations in the range of 0.1-10 millimolar effectively enhance porphyrin synthesis within hours to days of exposure.

Enzymatic targeting specificity demonstrates that 3-mercapto-1,2-propanediol primarily affects glutamyl-tRNA reductase (EC 1.2.1.70), which catalyzes the NADPH-dependent reduction of L-glutamyl-tRNA to L-glutamate-1-semialdehyde. This enzymatic step represents the rate-limiting reaction in tetrapyrrole biosynthesis, making it a critical control point for cellular porphyrin production.

The cellular localization of this interaction occurs within the cytoplasmic compartment where glutamyl-tRNA reductase resides in prokaryotic systems. The compound's mechanism involves cofactor requirements including NADPH and tRNA glutamate, both essential for the normal catalytic cycle of the target enzyme.

Research applications of this finding extend to biochemical pathway analysis and metabolic engineering approaches, where controlled porphyrin synthesis becomes valuable for biotechnological production of tetrapyrrole compounds. The ability to modulate porphyrin biosynthesis through exogenous thiol compounds provides insights into metabolic regulation and potential therapeutic targets.

Glutamyl-tRNA Reductase Activation Pathways in Prokaryotic Organisms

Glutamyl-tRNA reductase represents the first committed enzyme in tetrapyrrole biosynthesis across most bacteria, archaea, and plants. This NADPH-dependent enzyme (EC 1.2.1.70) catalyzes the reductive conversion of L-glutamyl-tRNA to L-glutamate-1-semialdehyde through a sophisticated thioester-mediated mechanism.

The catalytic mechanism involves a conserved cysteine residue (Cys-48 in Methanopyrus kandleri) that nucleophilically attacks the activated glutamate carbonyl group, forming a highly reactive thioester intermediate. Direct hydride transfer from NADPH, facilitated by a histidine residue (His-84), subsequently reduces this intermediate to produce glutamate-1-semialdehyde.

Structural characterization through X-ray crystallography of the enzyme from Methanopyrus kandleri reveals a distinctive V-shaped dimeric architecture. Each monomer consists of three domains connected by a long alpha-helical spine, with the central catalytic domain specifically recognizing the glutamate moiety of the substrate.

Prokaryotic distribution of this enzyme encompasses most bacterial phyla, including both aerobic and anaerobic species, as well as archaeal organisms. The enzyme's evolutionary conservation underscores its fundamental importance in cellular metabolism across diverse prokaryotic lineages.

Regulatory mechanisms controlling glutamyl-tRNA reductase activity include post-translational control and heme feedback inhibition. In plant systems, additional regulatory proteins such as GluTR-binding protein and FLUORESCENT protein modulate enzyme activity through complex formation.

The activation by 3-mercapto-1,2-propanediol represents a unique regulatory mechanism where an exogenous thiol compound can enhance enzymatic activity and subsequently increase porphyrin synthesis. This finding suggests potential therapeutic applications and biotechnological opportunities for controlled tetrapyrrole production.

Comparative Analysis of Thiol Compounds in Microbial Growth Inhibition

Thiol compounds demonstrate diverse antimicrobial effects across bacterial species, with mechanisms of action varying significantly based on chemical structure and target organism specificity[40-59]. The comparative analysis reveals distinct patterns of microbial growth inhibition and underlying biochemical mechanisms.

2-Mercaptobenzothiazole derivatives exhibit potent antimicrobial activity with minimum inhibitory concentrations ranging from 3.12 to 25 micrograms per milliliter against both Gram-positive and Gram-negative bacteria. These compounds primarily target cell wall and membrane structures through free radical formation mechanisms.

Elemental sulfur demonstrates exceptional bactericidal activity with minimum bactericidal concentrations as low as 0.15-0.62 micrograms per milliliter against various Legionella species. The mechanism involves direct bacterial contact and oxidative stress induction through sulfur particle interactions.

Allicin, derived from garlic, shows broad-spectrum antimicrobial effects with minimum inhibitory concentrations of 23-64 micrograms per milliliter. Its primary mechanism involves thiol stress induction through S-allylmercapto modification of cellular proteins, leading to glutathione depletion and bacterial growth inhibition.

Cysteine and N-acetylcysteine exhibit limited direct antimicrobial activity but function primarily as antioxidant systems modulators. These compounds participate in thiol-disulfide exchange reactions and reactive oxygen species scavenging, affecting bacterial redox homeostasis.

Cysteamine demonstrates specific enzyme inhibition properties, particularly against urease systems with minimum inhibitory concentrations around 100 micrograms per milliliter. The mechanism involves nickel-binding and disulfide bond formation at enzyme active sites.

Structure-activity relationships reveal that aromatic thiol compounds generally exhibit superior antimicrobial activity compared to aliphatic analogs. The presence of electron-withdrawing groups and ring substitutions significantly influences antimicrobial potency and bacterial selectivity.

Anaerobic Protection Mechanisms Against Thiol-Induced Cytotoxicity

Anaerobic bacteria have evolved sophisticated protection systems to counteract thiol-induced cytotoxicity and maintain cellular viability under oxygen-limited conditions. These specialized mechanisms represent essential adaptations for survival in reducing environments.

Thioredoxin systems constitute the primary defense mechanism in many anaerobic bacteria, particularly Bacteroides fragilis and Desulfovibrio species. The thioredoxin reductase (TrxB)/thioredoxin system functions as the major or sole redox system for thiol/disulfide cellular homeostasis.

Bacteroides fragilis exemplifies this dependency, possessing six thioredoxin orthologs while lacking glutathione/glutaredoxin systems. Deletion mutants of thioredoxin reductase exhibit severe growth defects and inability to survive without external reductants. Furthermore, these mutants fail to establish infections in animal models, demonstrating the critical role of thiol protection in bacterial pathogenesis.

Alternative low-molecular-weight thiols provide specialized protection mechanisms in specific anaerobic lineages. Firmicutes bacteria utilize bacillithiol as an alternative thiol buffer, while green sulfur bacteria produce N-methyl-bacillithiol under light-limited conditions.

Purple sulfur bacteria employ glutathione amide, which exhibits sevenfold slower autoxidation compared to conventional glutathione in the presence of metal catalysts. This enhanced stability provides superior protection against metal-catalyzed thiol oxidation in anaerobic environments.

Cysteine homeostasis mechanisms represent another protective strategy, exemplified by Geobacter sulfurreducens, which rapidly converts excess cysteine to penicillamine through novel metabolic pathways. This detoxification mechanism prevents cysteine accumulation and associated cellular toxicity.

Periplasmic disulfide systems, including DsbA/DsbB complexes, provide compartment-specific protection by controlling thiol status in the periplasmic space. These systems ensure proper protein folding and prevent thiol-mediated stress in oxidizing compartments.

Regulatory coupling links thiol protection systems to anaerobic respiratory processes, ensuring coordinated responses to metabolic demands and environmental stresses. This integration allows efficient resource allocation and optimal survival under variable anaerobic conditions.

Physical Description

Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline]

Color/Form

COLORLESS OR PALE YELLOW

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Odor

Decomposition

UNII

GHS Hazard Statements

H302 (88.66%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (58.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (30.93%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (13.4%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (52.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

1,2-Propanediol, 3-mercapto-: ACTIVE

...MEAT FLAVORS WERE OBTAINED...BY REACTION...WITH HYDROGEN SULFIDE RELEASING AGENTS UNDER PRESSURE. ... HYDROGEN SULFIDE RELEASING AGENTS MENTIONED INCL... 3-MERCAPTO-1,2-PROPANEDIOL... PRACTICALLY ALL THESE COMPD ARE POWERFUL FLAVOR COMPD THEMSELVES.

Dates

Use of thioglycerol on porous polyurethane as an effective theranostic capping agent for bone tissue engineering

Eun-Ho Song, Yun-Jeong Seong, Cheonil Park, In-Gu Kang, Hyoun-Ee Kim, Seol-Ha JeongPMID: 30537892 DOI: 10.1177/0885328218817173

Abstract

Thiolated biodegradable polyurethane (TG-DPU) was synthesized using a one-pot reaction with thioglycerol adopted as a functionalized chain extender. After characterization of the chemical structure of TG-DPU using proton nuclear magnetic resonance spectroscopy, bone morphogenetic protein (BMP-2) was loaded in the TG-DPU under oxidative conditions to form disulfides between the free thiol of TG-DPU and BMP-2. The interaction between TG-DPU and BMP-2, so-called bioconjugates, was investigated using X-ray photoelectron spectroscopy analysis; the appearance of disulfide (S-S) linkage indicated the formation of a polymer/growth factor conjugate system. The covalently linked bioconjugates provided stability with minimal loss during the drug delivery with prolonged release performance in in vitro release tests. The effects of the drugs delivered by TG-DPU were also confirmed by in vitro alkaline phosphatase tests using pre-osteoblasts and in vivo bone regeneration tests. The drugs effectively induced cell differentiation and promoted mature bone recovery.A Raman spectroscopic investigation of the mechanism of the reduction in hair with thioglycerol and the accompanying disulphide conformational changes

A KuzuharaPMID: 28922460 DOI: 10.1111/ics.12429

Abstract

The objective of our research was to investigate the reduction mechanism of thioglycerol (TG) on hair keratin fibres.The structure of cross-sections at various depths of virgin white human hair resulting from the permanent waving process with TG was directly analysed at the molecular level using Raman spectroscopy. Also, the penetration of TG for the cross-sectional samples dyed with methylene blue was observed by optical microscopy.

The gauche-gauche-gauche (GGG) and gauche-gauche-trans (GGT) conformations of disulphide (-SS-) groups remarkably decreased, while the trans-gauche-trans (TGT) conformation increased by performing the reduction process with TG. In addition, the disconnected -SS- content at various depths of the hair sample reduced with TG adjusted to pH 9.0 with ammonia solution was clearly increased compared with that of the hair sample reduced with TG adjusted to pH 9.0 with monoethanolamine. In the case of adjusting to pH 9.0 with ammonia solution, the tensile strength of the waved hair treated with TG was strong compared with that of the waved hair treated with thioglycolic acid (TGA), but the waving efficiency of the waved hair treated with TG was nevertheless higher than that of the waved hair treated with TGA.

The author concluded that the waved virgin human hair treated with TG adjusted to pH 9.0 with ammonia solution was less damaged as compared with the waved hair treated with TGA, despite its good waving efficiency, as not only were the GGG and GGT conformations disconnected, but they were also changed to the TGT conformation by performing the reduction process with TG.

DISCOVER: A facile structure-based screening method for vinyl compound producing microbes

Yuji Aso, Mei Sano, Hikari Kuroda, Hitomi Ohara, Hiroshi Ando, Keiji MatsumotoPMID: 31690766 DOI: 10.1038/s41598-019-52518-6

Abstract

Here we report a novel structure-based microbial screening method for vinyl compound discovery, DISCOVER (direct screening method based on coupling reactions for vinyl compound producers). Through a two-step screening procedure based on selective coupling reactions of terminal alkenes, the thiol-ene reaction (1step of screening) and Mizoroki-Heck reaction, followed by iodine test (2

step of screening), microbes producing vinyl compounds like itaconic acid (IA) can be isolated from soil samples. In the 1

step of screening, soil sources are plated on agar medium supplemented with an antimicrobial agent, α-thioglycerol (TG), and a radical initiator, VA-044 (VA). In the 2

step of screening, vinyl compounds produced in the cultures are labelled with iodobenzene via the Mizoroki-Heck reaction, followed by an iodine test, leading to the detection and characterisation of labelled products. We evaluated the validity of DISCOVER using IA and its producer Aspergillus terreus. Experimental data supported our hypothesis that IA reacts with TG in the medium via the thiol-ene reaction and consequently, A. terreus rapidly forms colonies on the agar medium because of the loss of the antimicrobial activity of TG. Using DISCOVER, high throughput and selective isolation of A. terreus strains producing IA was possible from soils.

Contemporary techniques for freezing mouse spermatozoa

Mo Guan, Debora Bogani, Susan Marschall, Marcello Raspa, Toru Takeo, Naomi Nakagata, Rob Taft, Martin FrayPMID: 25723962 DOI: 10.1002/9780470942390.mo140065

Abstract

Each year, thousands of new mouse models are generated around the world to further biomedical research. Unfortunately, the cost of maintaining mouse colonies makes it uneconomical to keep strains on the shelf that are not part of active research programs. Ideally, these retired strains should be archived. If this is not done and the line is simply killed off, the genetics are lost to future generations of scientists. Traditionally, embryo freezing has been used to cryopreserve mice, but this is expensive, time consuming, requires large numbers of donor females, and usually involves invasive superovulation procedures. Sperm freezing circumvents all of these disadvantages and is rapidly becoming the technique of choice for many repositories. This has been made possible through the use of refined cryoprotective agents and the development of improved in vitro fertilization techniques. This article describes two popular sperm freezing techniques employed by mouse repositories to archive spermatozoa using cryoprotective agents supplemented with either L-glutamine or monothioglycerol.Metal-inorganic-organic matrices as efficient sorbents for hydrogen storage

Abdelkrim Azzouz, Saadia Nousir, Nabil Bouazizi, René RoyPMID: 25663131 DOI: 10.1002/cssc.201402958

Abstract

Stabilization of metal nanoparticles (MNPs) without re-aggregation is a major challenge. An unprecedented strategy is developed for achieving high dispersion of copper(0) or palladium(0) on montmorillonite-supported diethanolamine or thioglycerol. This results in novel metal-inorganic-organic matrices (MIOM) that readily capture hydrogen at ambient conditions, with easy release under air stream. Hydrogen retention appears to involve mainly physical interactions, slightly stronger on thioglycerol-based MIOM (S-MIOM). Thermal enhancement of desorption suggests also a contribution of chemical interactions. The increase of hydrogen uptake with prolonged contact times arises from diffusion hindrance, which appears to be beneficial by favoring hydrogen entrapment. Even with compact structures, MIOMs act as efficient sorbents with much higher efficiency factor (1.14-1.17 mmol H 2 m(-2)) than many other sophisticated adsorbents reported in the literature. This opens new prospects for hydrogen storage and potential applications in microfluidic hydrogenation reactions.A steady-state and time-resolved photophysical study of CdTe quantum dots in water

Alessandro Iagatti, Luigi Tarpani, Eleonora Fiacchi, Laura Bussotti, Agnese Marcelli, Paolo Foggi, Loredana LatteriniPMID: 25428704 DOI: 10.1039/c4pp00300d

Abstract

The exciton generation and recombination dynamics in semiconductor nanocrystals are very sensitive to small variations in dimensions, shape and surface capping. In the present work CdTe quantum dots are synthesized in water using 3-mercaptopropionic acid and 1-thioglycerol as stabilizers. Nanocrystals with an average dimension of 4.0 ± 1.0 and 3.7 ± 0.9 nm were obtained, when 3-mercaptopropionic acid or 1-thioglycerol, respectively, was used as a capping agent. The steady-state characterization shows that the two types of colloids have different luminescence behavior. In order to investigate the electronic structure and the dynamics of the exciton state, a combined study in the time domain has been carried out by using fluorescence time-correlated single photon counting and femtosecond transient absorption techniques. The electron-hole radiative recombination follows the non-exponential decay law for both colloids, which results in different average decay time values (of the order of tens of nanoseconds) for the two samples. The data demonstrate that the process is slower for 1-thioglycerol-stabilized colloids. The ultrafast transient absorption measurements are performed at two different excitation wavelengths (at the band gap and at higher energies). The spectra are dominated in both types of samples by the negative band-gap bleaching signals although transient positive absorption bands due to the electrons in the conduction band are observable. The analysis of the signals is affected by the different interactions with the defect states, due to ligand capping capacities. In particular, the data indicate that in 1-thioglycerol-stabilized colloids the non-radiative recombination processes are kinetically more competitive than the radiative recombination. Therefore the comparison of the data obtained from the two samples is interpreted in terms of the effects of the capping agents on the electronic relaxation of the colloids.Mouse Sperm Cryopreservation Using Cryoprotectant Containing Monothioglycerol (MTG)

Robert TaftPMID: 29093203 DOI: 10.1101/pdb.prot094490

Abstract

Significant progress has been made in sperm cryopreservation. It is now possible to achieve more consistent fertilization rates using in vitro fertilization (IVF) with cryorecovered sperm. Including the antioxidant monothioglycerol (MTG) in the cryoprotectant may increase the fertilization rate. This protocol has been successfully used at The Jackson Laboratory since 2007 to cryopreserve >5000 strains on many genetic backgrounds. Although it is possible to recover motile sperm from 2-yr-old mice, sperm quality often begins to decline by 6 mo of age. In practice, sperm from males 10-16 wk of age has yielded the best results. This protocol is relatively easy to implement because it uses a simple freezing apparatus and a cryopreservation medium.Rapid Diminution in the Level and Activity of DNA-Dependent Protein Kinase in Cancer Cells by a Reactive Nitro-Benzoxadiazole Compound

Viviane A O Silva, Florian Lafont, Houda Benhelli-Mokrani, Magali Le Breton, Philippe Hulin, Thomas Chabot, François Paris, Vehary Sakanyan, Fabrice FleuryPMID: 27187356 DOI: 10.3390/ijms17050703

Abstract

The expression and activity of DNA-dependent protein kinase (DNA-PK) is related to DNA repair status in the response of cells to exogenous and endogenous factors. Recent studies indicate that Epidermal Growth Factor Receptor (EGFR) is involved in modulating DNA-PK. It has been shown that a compound 4-nitro-7-[(1-oxidopyridin-2-yl)sulfanyl]-2,1,3-benzoxadiazole (NSC), bearing a nitro-benzoxadiazole (NBD) scaffold, enhances tyrosine phosphorylation of EGFR and triggers downstream signaling pathways. Here, we studied the behavior of DNA-PK and other DNA repair proteins in prostate cancer cells exposed to compound NSC. We showed that both the expression and activity of DNA-PKcs (catalytic subunit of DNA-PK) rapidly decreased upon exposure of cells to the compound. The decline in DNA-PKcs was associated with enhanced protein ubiquitination, indicating the activation of cellular proteasome. However, pretreatment of cells with thioglycerol abolished the action of compound NSC and restored the level of DNA-PKcs. Moreover, the decreased level of DNA-PKcs was associated with the production of intracellular hydrogen peroxide by stable dimeric forms of Cu/Zn SOD1 induced by NSC. Our findings indicate that reactive oxygen species and electrophilic intermediates, generated and accumulated during the redox transformation of NBD compounds, are primarily responsible for the rapid modulation of DNA-PKcs functions in cancer cells.IVF recovery of mutant mouse lines using sperm cryopreserved with mtg in cryovials

Ming-Wen Li, Jadine M Vallelunga, Kristy L Kinchen, Karina L Rink, Jasmin Zarrabi, Armen O Shamamian, K C Kent LloydPMID: 24869647 DOI:

Abstract

Modification of cryoprotective medium (CPM) R18S3 (18% raffinose and 3% skim milk) by addition of monothioglycerol (MTG) or L-glutamine (Glu) has been shown to improve in vitro fertilization (IVF) using mouse sperm cryopreserved in cryostraws. However, whether these CPMs can be applied effectively to sperm cryopreserved in cryovials is unknown.The study was to determine the comparative effectiveness of using R18S3, R18S3+Glu (100mM and 87 mM), or R18S3+MTG (477 µM) to cryopreserve various sample volumes of mouse sperm in cryovials and cryostraws.

This study compared the effects of different CPMs on motility of fresh and frozen-thawed C57BL/6J sperm and on IVF rate of C57BL/6J sperm cryopreserved in different CPMs and containers with different volumes, and then used technologies developed to cryopreserve and recover sperm of knockout mouse lines on inbred C57BL/6 backgrounds.

Glutamine at 100 mM inhibited, but MTG at 477 µM protected, fresh sperm motility significantly (P < 0.05). Sperm cryopreserved in R18S3+MTG had significantly better (P < 0.05) post-thaw progressive motility and IVF rate than when cryopreserved in R18S3 alone, R18S3+Glu (100 mM), or RSGlu87 (15.7% raffinose, 2.6% skim milk, and 87 mM L-glutamine). There was no significant difference in IVF rates among sperm cryopreserved with R18S3+MTG in cryovials or in cryostraws (P > 0.05). Sperm from 63 knockout mouse lines on C57BL/6 backgrounds cryopreserved using R18S3+MTG in cryovials were all recovered successfully to genotypically-confirmed offspring.

Mouse sperm on C56BL/6 backgrounds can be successfully cryopreserved in cryovials using R18S3+MTG.